molecular formula C26H33N5O2S B4323642 2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE

Cat. No.: B4323642
M. Wt: 479.6 g/mol
InChI Key: SQCWZNLVZYJQED-UHFFFAOYSA-N
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Description

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE is a complex organic compound that features a unique combination of adamantyl, piperazine, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE typically involves multiple steps

    Preparation of Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with an appropriate alkylating agent under basic conditions.

    Introduction of Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using an adamantyl halide.

    Formation of Pyrimidinone Ring: The pyrimidinone ring is formed through a cyclization reaction involving a suitable precursor, such as an aminopyrimidine.

    Introduction of Thioether Linkage:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating their activity. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
  • 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives

Uniqueness

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl group, in particular, provides enhanced stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-amino-1-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O2S/c27-22-13-23(32)28-25(31(22)21-4-2-1-3-5-21)34-17-24(33)29-6-8-30(9-7-29)26-14-18-10-19(15-26)12-20(11-18)16-26/h1-5,13,18-20H,6-12,14-17,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCWZNLVZYJQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 2
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2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 3
Reactant of Route 3
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 4
Reactant of Route 4
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 5
Reactant of Route 5
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 6
Reactant of Route 6
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE

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